molecular formula C8H7N B079312 2,4,6-Cycloheptatriene-1-carbonitrile CAS No. 13612-59-4

2,4,6-Cycloheptatriene-1-carbonitrile

Cat. No.: B079312
CAS No.: 13612-59-4
M. Wt: 117.15 g/mol
InChI Key: LADCKIXFXIKHQM-UHFFFAOYSA-N
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Description

2,4,6-Cycloheptatriene-1-carbonitrile is a seven-membered ring compound with a nitrile group (-CN) attached to the sp³-hybridized carbon atom. This compound is known for its unique structure and significant dipole moment, making it an excellent candidate for various spectroscopic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Cycloheptatriene-1-carbonitrile typically involves the reaction of tropylium cation with cyanide anion. This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Cycloheptatriene-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4,6-Cycloheptatriene-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a model compound for studying electronic and structural properties of cyclic molecules.

    Biology: Its derivatives are explored for potential biological activities.

    Medicine: Research into its pharmacological properties is ongoing, with some derivatives showing promise as therapeutic agents.

    Industry: It is used in the synthesis of various organic compounds and materials

Comparison with Similar Compounds

  • 1,3,5-Cycloheptatriene-7-carbonitrile
  • 2,4,6-Cycloheptatrienecarbonitrile
  • 7-Cyano-1,3,5-cycloheptatriene
  • 7-Cyanocycloheptatriene
  • 1-Cyano-2,4,6-cycloheptatriene
  • 7-cyanotropilidene

Comparison: 2,4,6-Cycloheptatriene-1-carbonitrile stands out due to its specific substitution pattern and the position of the nitrile group. This unique structure imparts distinct electronic properties and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

cyclohepta-2,4,6-triene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c9-7-8-5-3-1-2-4-6-8/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADCKIXFXIKHQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=CC(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70159670
Record name 2,4,6-Cycloheptatriene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70159670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13612-59-4
Record name 2,4,6-Cycloheptatriene-1-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013612594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Cycloheptatriene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70159670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Cycloheptatriene-1-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2,4,6-Cycloheptatriene-1-carbonitrile a potential candidate for detection in the interstellar medium?

A1: The research paper [] focuses on the broadband rotational spectroscopy of this compound. Rotational spectroscopy is a powerful tool for identifying molecules in the interstellar medium because it provides a unique fingerprint for each molecule based on its rotational energy levels. Detecting these characteristic fingerprints in radio telescope observations can confirm the presence of specific molecules in interstellar space. The researchers characterized the rotational spectrum of this compound, which lays the groundwork for future searches for this molecule in interstellar clouds.

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